molecular formula C15H25N3O B2951947 Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine CAS No. 1271010-62-8

Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine

Cat. No. B2951947
M. Wt: 263.385
InChI Key: OEIYYSRPTQRIKW-UHFFFAOYSA-N
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Description

Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine is a chemical compound with the CAS Number: 1271010-62-8 . Its IUPAC name is N-ethyl-2-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-amine . It has a molecular weight of 263.38 .


Molecular Structure Analysis

The molecular structure of Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine was analyzed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set . The HOMO–LUMO energy gap was calculated at 5.19 eV . This suggests that the synthesized structure has low reactivity and a tendency to be stable .


Physical And Chemical Properties Analysis

Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine has a molecular weight of 263.38 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved documents.

properties

IUPAC Name

N-ethyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-3-16-7-8-17-9-11-18(12-10-17)14-5-4-6-15(13-14)19-2/h4-6,13,16H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIYYSRPTQRIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCN(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine

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